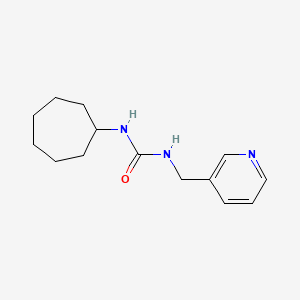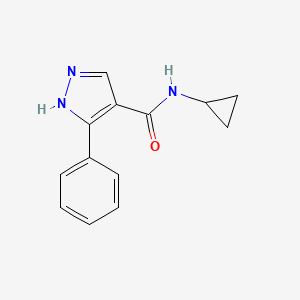![molecular formula C13H15N3O B7470825 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one, also known as DBIBB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and inflammation. 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
実験室実験の利点と制限
One of the advantages of using 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one and its potential applications in various fields. Finally, studies are needed to investigate the potential side effects of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one and its long-term effects on human health.
Conclusion
In conclusion, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one is a synthetic compound that has shown potential applications in various fields of scientific research. Its high potency and low toxicity make it a promising alternative to other compounds. Further studies are needed to fully understand the mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one and its potential applications in various fields.
合成法
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole and 3-aminobutan-1-ol, followed by the reduction of the imine intermediate. The final product is obtained through a cyclization reaction, resulting in the formation of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one.
科学的研究の応用
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-12(17)16-9-8-15-11-7-4-3-6-10(11)14-13(15)16/h3-4,6-7H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTLWKVBSFRJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)


![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
